molecular formula C23H29N3O6 B2929927 3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1203410-01-8

3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2929927
CAS No.: 1203410-01-8
M. Wt: 443.5
InChI Key: JBLOHUGSYHOBAY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5. The purity is usually 95%.
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Scientific Research Applications

Luminescent Properties and Multi-Stimuli-Responsive Behavior

Compounds with pyridyl substitutions and related structural motifs have been explored for their luminescent properties and multi-stimuli-responsive behavior. For instance, 1,8-Naphthalimide connected to benzoic acid chloride via a methylene group was condensed with amino pyridines, yielding compounds that exhibit luminescent properties in both DMF solution and the solid state. These compounds form nano-aggregates with enhanced emission in aqueous-DMF solutions and display mechanochromic properties, showing multi-stimuli response which depends on the polarity of the solvents. Such properties are of interest for the development of novel materials with potential applications in sensors and display technologies (Srivastava et al., 2017).

Synthesis of Heterocyclic Derivatives

Research on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has demonstrated the ability to produce a variety of heterocyclic structures, including dihydropyridinone and tetrahydropyridinedione derivatives. These reactions offer a route to synthesize complex molecules with potential pharmacological applications, highlighting the synthetic versatility of compounds containing pyridine and related moieties (Bacchi et al., 2005).

Potential Antitumor Activity

Compounds with structural features similar to the one have been investigated for their antitumor activity against cancer stem cells. For example, derivatives of dihydropyrimidine were designed, synthesized, and evaluated for their antitumor activity, demonstrating significant activity against colon cancer stem cells. This suggests that compounds with complex heterocyclic structures may have potential as therapeutic agents targeting specific cancer cell populations (Bhat et al., 2016).

Novel Pharmacological Treatments

Research into the mechanisms of orexin receptors and their antagonists, such as selective OX1R antagonists, has revealed their role in compulsive behaviors, including binge eating. This indicates the therapeutic potential of targeting specific neural pathways with compounds capable of modulating receptor activity for the treatment of disorders with a compulsive component, including eating disorders (Piccoli et al., 2012).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-14-6-8-26(9-7-14)22(28)16-10-17(23(29)25(2)13-16)24-21(27)15-11-18(30-3)20(32-5)19(12-15)31-4/h10-14H,6-9H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOHUGSYHOBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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